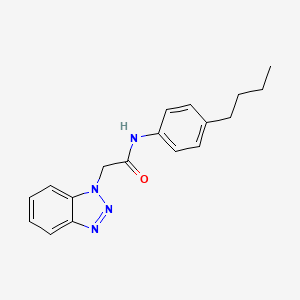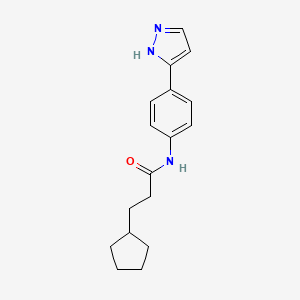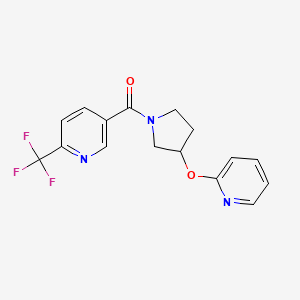![molecular formula C16H18N2O3S B2383076 ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-32-5](/img/structure/B2383076.png)
ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biginelli Reaction and Heterocycle Synthesis
The Biginelli reaction is a powerful tool for synthesizing highly functionalized heterocycles. In this context, ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (referred to as LaSOM® 293 ) was prepared using the Biginelli reaction as the key step. The reaction involves an acid-catalyzed, three-component process between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The resulting compound, LaSOM® 293, was obtained with an impressive yield of 84% .
Anticancer Potential
The pharmacological effects of dihydropyrimidinones (DHPMs) have been widely explored, particularly in anticancer drug development. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .
Antimicrobial Activity
While specific studies on the antimicrobial potential of ethyl 6-methyl-4-((4-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate are scarce, its structural features suggest potential antimicrobial properties. Further investigations are warranted to explore its effectiveness against bacterial and fungal pathogens .
QSAR Studies and Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies can provide insights into the compound’s interactions with biological targets. Researchers can use these insights to design novel derivatives with improved pharmacological properties. Investigating the QSAR of LaSOM® 293 may reveal valuable information for drug development .
Thiophene Derivatives and Fused Heterocycles
Considering the thio-substituted moiety in the compound, it might serve as a precursor for synthesizing thiophene derivatives. Thiophenes exhibit diverse biological activities, making them attractive targets for drug discovery. Researchers could explore the transformation of LaSOM® 293 into thiophene-fused heterocycles .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for theirantimicrobial and anticancer potential . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Biochemical Pathways
Similar compounds have shown potential inantimicrobial and anticancer activities , suggesting that this compound might affect pathways related to these biological processes.
Result of Action
Based on the potential antimicrobial and anticancer activities of similar compounds , it can be hypothesized that this compound might lead to the inhibition of microbial growth or induction of cell death in cancer cells.
properties
IUPAC Name |
ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHNELDYSMUHGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)




![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2383009.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
![3-Cyclopropyl-1-{1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2383012.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)